6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2097949-49-8
VCID: VC3142543
InChI: InChI=1S/C8H9N3O2/c12-8(13)6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2,(H,12,13)
SMILES: C1CN(C1)C2=NC=NC(=C2)C(=O)O
Molecular Formula: C8H9N3O2
Molecular Weight: 179.18 g/mol

6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid

CAS No.: 2097949-49-8

Cat. No.: VC3142543

Molecular Formula: C8H9N3O2

Molecular Weight: 179.18 g/mol

* For research use only. Not for human or veterinary use.

6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid - 2097949-49-8

Specification

CAS No. 2097949-49-8
Molecular Formula C8H9N3O2
Molecular Weight 179.18 g/mol
IUPAC Name 6-(azetidin-1-yl)pyrimidine-4-carboxylic acid
Standard InChI InChI=1S/C8H9N3O2/c12-8(13)6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2,(H,12,13)
Standard InChI Key JHWBKCAUECTPRL-UHFFFAOYSA-N
SMILES C1CN(C1)C2=NC=NC(=C2)C(=O)O
Canonical SMILES C1CN(C1)C2=NC=NC(=C2)C(=O)O

Introduction

Chemical Identity and Basic Properties

6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid is a synthetic organic compound with a molecular weight of 179.18 g/mol . The compound consists of a pyrimidine core with an azetidinyl substituent at position 6 and a carboxylic acid group at position 4. First documented in chemical databases in 2016, the compound has been recently updated in PubChem (as of April 5, 2025), indicating ongoing research interest in this structure .

Molecular Identification

The compound can be precisely identified through several standard chemical identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid

Identifier TypeValue
PubChem CID121206192
InChIInChI=1S/C8H9N3O2/c12-8(13)6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2,(H,12,13)
InChIKeyJHWBKCAUECTPRL-UHFFFAOYSA-N
SMILESC1CN(C1)C2=NC=NC(=C2)C(=O)O
Molecular FormulaC8H9N3O2
Creation Date2016-06-20
Modification Date2025-04-05

The compound features several alternative names and registry numbers in chemical databases, enhancing its traceability across different research platforms .

Physical Properties

The physiochemical properties of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid determine its behavior in biological systems and chemical reactions. Its moderate molecular weight (179.18 g/mol) places it within the range typically considered favorable for drug candidates according to Lipinski's Rule of Five, suggesting potential suitability for pharmaceutical applications .

Structural Characteristics

Core Structure Analysis

The compound features three key structural components that define its chemical identity and potential reactivity:

  • A pyrimidine heterocyclic core, which provides a rigid, nitrogen-rich aromatic system

  • An azetidinyl group (a four-membered nitrogen-containing ring) attached at position 6 of the pyrimidine

  • A carboxylic acid functional group at position 4 of the pyrimidine

This combination of features creates a molecule with both hydrogen bond donors (the carboxylic acid) and acceptors (nitrogen atoms, carbonyl oxygen), crucial properties for potential interactions with biological targets .

Structural Comparison with Related Compounds

Structurally related compounds provide context for understanding the potential properties and applications of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid. For instance, 2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acid differs in the position of the azetidinyl group (position 2 instead of 6) and contains an additional chlorine atom at position 5. This structural difference likely affects the compound's electronic distribution, solubility, and potential binding interactions.

Table 2: Structural Comparison with Related Compounds

CompoundKey Structural DifferencesMolecular FormulaMolecular Weight
6-(Azetidin-1-yl)pyrimidine-4-carboxylic acidReference compoundC8H9N3O2179.18 g/mol
2-(Azetidin-1-yl)-5-chloropyrimidine-4-carboxylic acidAzetidinyl at position 2; Chlorine at position 5C8H8ClN3O2213.62 g/mol
6-((2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptan-6-yl)oxy)pyrimidine-4-carboxylic acidDifferent linkage; More complex substituentLarger structureHigher MW

The positional isomer with the azetidinyl group at position 2 represents a structural variation that may be significant for structure-activity relationship studies.

Synthetic Approaches and Chemical Reactivity

Reactivity Profile

The reactivity of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid is likely influenced by several key features:

  • The carboxylic acid group provides a reactive handle for further derivatization, including amide formation, esterification, and reduction

  • The pyrimidine core, being an electron-deficient heterocycle, may undergo nucleophilic aromatic substitution reactions

  • The azetidinyl group represents a constrained secondary amine with distinctive spatial and electronic properties

These characteristics make the compound potentially useful as a building block for more complex structures in medicinal chemistry and materials science.

Comparison with Related Functional Molecules

Functional Group Analysis

Each component of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid contributes specific properties that may be valuable for different applications:

Table 3: Functional Group Contributions to Molecular Properties

Functional GroupProperties ContributedPotential Applications
Pyrimidine corePlanarity, hydrogen bond acceptors, π-stacking capabilityBinding to protein targets, DNA/RNA interactions
Azetidinyl groupConformational constraint, basicity, lipophilicityImproved binding specificity, metabolic stability
Carboxylic acidAcidity, hydrogen bond donor/acceptor, derivatization siteProdrug formation, conjugation chemistry, salt formation

This combination of features makes the compound a potentially versatile intermediate for further chemical elaboration and exploration in drug discovery programs.

Research Context and Future Directions

Current Research Landscape

While direct research on 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid appears limited, research on related pyrimidine-4-carboxylic acid derivatives has demonstrated their utility in multiple applications. For example, structure-activity relationship studies of pyrimidine-4-carboxamides have led to the identification of potent and selective NAPE-PLD inhibitors with potential applications in modulating emotional behavior .

These related research directions suggest several potential avenues for investigating 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid:

  • As a starting material for synthesizing bioactive compounds

  • As a potential pharmacophore in its own right

  • As a structural motif in ligand design for specific protein targets

Future Research Opportunities

Based on the structural features of 6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid and research on related compounds, several promising research directions emerge:

  • Systematic structure-activity relationship studies to explore the effects of modifications to the base structure

  • Investigation of its potential as a rigid linker in bifunctional molecules

  • Computational studies to predict potential protein binding partners

  • Development of efficient synthetic routes to access the compound and its derivatives

Such research could expand our understanding of pyrimidine-based scaffolds and potentially lead to novel bioactive compounds for therapeutic applications.

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